(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS No.: 2320886-75-5
Cat. No.: VC4181791
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320886-75-5 |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 359.44 |
| IUPAC Name | 8-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C18H21N3O3S/c22-25(23,17-4-5-18-13(10-17)6-9-24-18)21-14-2-3-15(21)12-16(11-14)20-8-1-7-19-20/h1,4-5,7-8,10,14-16H,2-3,6,9,11-12H2 |
| Standard InChI Key | QFAKRYITJJQSJP-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2S(=O)(=O)C3=CC4=C(C=C3)OCC4)N5C=CC=N5 |
Introduction
The compound (1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule characterized by its unique structural features. It belongs to the class of bicyclic amines, incorporating a sulfonyl group and a pyrazole ring, which are known for their diverse pharmacological properties. The compound's molecular formula is C18H21N3O3S, with a molecular weight of 359.4 g/mol .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions that require careful selection of reagents and conditions to ensure the desired stereochemistry and yield. Techniques such as microwave-assisted synthesis or continuous flow reactors might be employed to enhance reaction rates and efficiency.
Key Synthesis Steps
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Formation of the Bicyclic Octane Ring: This involves the creation of the azabicyclo[3.2.1]octane core, which can be achieved through various cyclization reactions.
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Attachment of the Sulfonyl Group: The dihydrobenzofuran-5-yl sulfonyl group is attached to the 8-position of the bicyclic ring.
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Introduction of the Pyrazole Ring: The pyrazole ring is attached at the 3-position of the bicyclic ring.
Potential Mechanisms of Action
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Receptor Interaction: The compound may interact with specific receptors, influencing biological pathways.
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Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes.
Future Research Directions
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Biological Activity Screening: Conducting in vitro and in vivo studies to assess its biological activity.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its pharmacological properties.
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Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties.
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